Toonaciliatin F
Description
Toonaciliatin F is a limonoid isolated from the stem bark of Toona ciliata var. henryi (Meliaceae) . Its structure was elucidated using spectroscopic techniques such as NMR (¹H and ¹³C), HR-ESI-MS, and ROESY, confirming a β-substituted furan ring and a norlimonoid skeleton with a molecular formula of C₂₇H₃₆O₈ . It exhibits moderate anti-inflammatory activity, specifically inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC₅₀ value of 11.0 ± 0.7 μM . Unlike other limonoids, this compound shows weak cytotoxicity against A549 and HL-60 cancer cell lines .
Properties
Molecular Formula |
C25H32O10 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(1S,2S,3R,4R,7S,8R,10S,12S,13R,14R,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,8,13,20-pentahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.02,10.03,7.014,19.017,19]icosan-5-one |
InChI |
InChI=1S/C25H32O10/c1-20-11(10-5-6-32-9-10)7-14-25(20,34-14)22(3,30)16-15(17(20)27)33-13-8-12(26)23(4)24(31,21(13,16)2)18(28)19(29)35-23/h5-6,9,11-18,26-28,30-31H,7-8H2,1-4H3/t11-,12+,13-,14+,15-,16+,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1 |
InChI Key |
HRTHMOOARAGYNK-YIROTGMCSA-N |
Isomeric SMILES |
C[C@]12[C@@H](C[C@@H]3[C@]1(O3)[C@]([C@@H]4[C@@H]([C@@H]2O)O[C@@H]5[C@]4([C@]6([C@H](C(=O)O[C@]6([C@@H](C5)O)C)O)O)C)(C)O)C7=COC=C7 |
Canonical SMILES |
CC12C(CC3C1(O3)C(C4C(C2O)OC5C4(C6(C(C(=O)OC6(C(C5)O)C)O)O)C)(C)O)C7=COC=C7 |
Synonyms |
toonaciliatin F |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Inflammatory Activity
- This compound primarily inhibits NO production via suppression of iNOS expression but lacks significant effects on pro-inflammatory cytokines like TNF-α or IL-6 .
- Toonaciliatin K exhibits broader anti-inflammatory effects, downregulating TNF-α, IL-6, IL-1β, iNOS, and COX-2 via NF-κB and MAPK pathways at lower concentrations (7–28 μM) .
- Toonaciliatin A targets the VEGF/VEGFR2 pathway, reducing angiogenesis and promoting apoptosis in vascular endothelial cells .
Cytotoxicity Profile
- Toonaciliatin K is non-toxic up to 250 μM in RAW264.7 macrophages and human normal cells (HEK293, L02) .
Q & A
Q. How can researchers comply with FAIR principles when publishing this compound datasets?
- Guidelines :
Deposit raw spectra in repositories (e.g., ChemSpider, Zenodo).
Use ISA-Tab format for metadata.
Provide open-access protocols on protocols.io .
- Example : A 2023 Nat. Prod. Res. paper included machine-readable NMR data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
